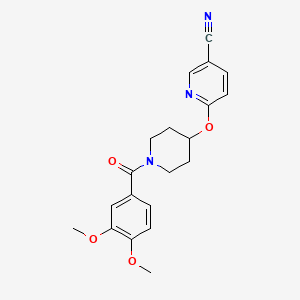
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound with significant potential in various fields such as chemistry, biology, and medicine. Its unique structure comprises a phenyl ring substituted with a methylthio group, a pyridine moiety, and a cyclohexyl unit linked via an oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions, beginning with the preparation of intermediate compounds. Common synthetic strategies might include:
Formation of the Phenyl and Pyridine Intermediates: : Reacting 3-(Methylthio)phenyl isocyanate with 3-(pyridin-3-yl)-1,2,4-oxadiazole through a nucleophilic addition reaction to form the urethane intermediate.
Cyclohexyl Addition: : Introducing the cyclohexyl unit typically involves reactions such as Grignard reactions or Friedel-Crafts alkylation to form the final compound.
Purification: : Methods such as recrystallization or chromatography are utilized to purify the final product.
Industrial Production Methods
For industrial production, optimization of reaction conditions is critical. This might involve:
Catalysis: : Employing catalysts to improve yields and selectivity.
Reaction Scaling: : Utilizing reactors that allow for temperature and pressure control to scale the synthesis efficiently.
Automation: : Implementing automated systems to maintain consistent quality and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, converting it to sulfoxide or sulfone.
Reduction: : Reduction reactions can target the nitro groups on the phenyl ring, reducing them to amino groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Solvents: : Frequently used solvents include methanol, dichloromethane, and toluene.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Amino-substituted analogs.
Substitution Products: : Various substituted phenyl and pyridine derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for more complex molecules, often in the development of pharmaceuticals or agrochemicals due to its versatile reactive sites.
Biology
In biological research, its derivatives might be investigated for their biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry
Industrially, its properties might make it useful in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism depends on the specific application:
Enzyme Inhibition: : The compound can act by binding to the active site of enzymes, inhibiting their activity.
Receptor Binding: : It can bind to receptors, modulating their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)thiazol-2-yl)cyclohexyl)urea
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)tetrazol-5-yl)cyclohexyl)urea
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)imidazol-4-yl)cyclohexyl)urea
Uniqueness
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties not seen in its analogs.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-29-17-9-5-8-16(13-17)23-20(27)25-21(10-3-2-4-11-21)19-24-18(26-28-19)15-7-6-12-22-14-15/h5-9,12-14H,2-4,10-11H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKALVIHGHTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)


![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)



![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)



![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)
